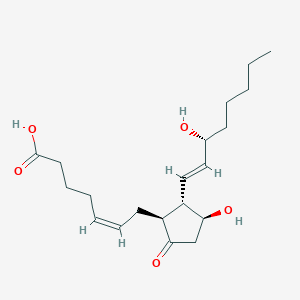

ent-PGE2

Vue d'ensemble

Description

L'ent-Prostaglandine E2 est un stéréoisomère de la prostaglandine E2, une prostaglandine naturelle présentant des activités biologiques significatives. Les prostaglandines sont des composés lipidiques dérivés d'acides gras et jouent des rôles divers dans le corps humain, notamment la régulation de l'inflammation, du flux sanguin et de la formation de caillots sanguins. L'ent-Prostaglandine E2, en particulier, est connue pour sa participation à divers processus physiologiques et ses applications thérapeutiques potentielles.

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : La synthèse de l'ent-Prostaglandine E2 implique généralement la méthode de synthèse de Corey, largement utilisée pour la production de prostaglandines. L'intermédiaire clé dans cette synthèse est la lactone de Corey, à partir de laquelle les chaînes latérales oméga et alpha des prostaglandines peuvent être construites. Le processus implique plusieurs étapes, notamment la formation d'un cycle lactone, suivie de l'ajout de chaînes latérales par diverses réactions chimiques .

Méthodes de production industrielle : La production industrielle de l'ent-Prostaglandine E2 implique une synthèse à grande échelle utilisant des méthodes similaires à celles décrites ci-dessus. Le processus est optimisé pour des rendements et une pureté plus élevés, impliquant souvent une chromatographie liquide haute performance chirale (HPLC) pour la séparation des énantiomères . L'utilisation de techniques avancées garantit la production d'ent-Prostaglandine E2 de haute qualité à des fins de recherche et thérapeutiques.

Analyse Des Réactions Chimiques

Types de réactions : L'ent-Prostaglandine E2 subit diverses réactions chimiques, notamment :

Oxydation : Conversion des groupes hydroxyles en cétones ou en aldéhydes.

Réduction : Réduction des cétones en groupes hydroxyles.

Substitution : Remplacement de groupes fonctionnels par d'autres substituants.

Réactifs et conditions courants :

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.

Réduction : Des agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont utilisés.

Substitution : Les conditions varient en fonction du substituant introduit, mais impliquent souvent l'utilisation de catalyseurs et de solvants spécifiques.

Principaux produits : Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation de l'ent-Prostaglandine E2 peut conduire à la formation de cétones, tandis que la réduction peut produire des dérivés hydroxylés.

Applications De Recherche Scientifique

L'ent-Prostaglandine E2 a un large éventail d'applications en recherche scientifique, notamment :

Chimie : Utilisé comme étalon pour étudier la stéréochimie et la réactivité des prostaglandines.

Biologie : Investigué pour son rôle dans la signalisation cellulaire et la régulation des processus physiologiques.

Médecine : Exploré pour ses applications thérapeutiques potentielles dans le traitement de l'inflammation, de la douleur et d'autres affections.

Industrie : Utilisé dans le développement de produits pharmaceutiques et comme composé de référence dans les méthodes analytiques

5. Mécanisme d'action

Le mécanisme d'action de l'ent-Prostaglandine E2 implique son interaction avec des récepteurs spécifiques des prostaglandines, notamment EP1, EP2, EP3 et EP4. Ces récepteurs sont des récepteurs couplés aux protéines G qui médient diverses voies de signalisation. Lorsqu'elle se lie à ces récepteurs, l'ent-Prostaglandine E2 peut influencer des processus cellulaires tels que l'inflammation, la vasodilatation et la contraction des muscles lisses .

Composés similaires :

Prostaglandine E2 : La forme naturelle présentant des activités biologiques similaires.

Prostaglandine F2α : Une autre prostaglandine ayant des rôles distincts dans la contraction des muscles lisses et les processus reproductifs.

Prostaglandine D2 : Impliqué dans les réactions allergiques et la régulation du sommeil.

Unicité : L'ent-Prostaglandine E2 est unique en raison de sa stéréochimie spécifique, qui peut entraîner des activités biologiques différentes par rapport à son homologue naturel. Cela la rend précieuse pour étudier les effets de la stéréochimie sur la fonction des prostaglandines et pour développer des agents thérapeutiques ciblés .

Mécanisme D'action

The mechanism of action of ent-Prostaglandin E2 involves its interaction with specific prostaglandin receptors, including EP1, EP2, EP3, and EP4. These receptors are G protein-coupled receptors that mediate various signaling pathways. Upon binding to these receptors, ent-Prostaglandin E2 can influence cellular processes such as inflammation, vasodilation, and smooth muscle contraction .

Comparaison Avec Des Composés Similaires

Prostaglandin E2: The naturally occurring form with similar biological activities.

Prostaglandin F2α: Another prostaglandin with distinct roles in smooth muscle contraction and reproductive processes.

Prostaglandin D2: Involved in allergic reactions and sleep regulation.

Uniqueness: ent-Prostaglandin E2 is unique due to its specific stereochemistry, which can result in different biological activities compared to its naturally occurring counterpart. This makes it valuable for studying the effects of stereochemistry on prostaglandin function and for developing targeted therapeutic agents .

Activité Biologique

ent-PGE2, an enantiomer of Prostaglandin E2 (PGE2), has garnered attention for its unique biological activities and potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, effects on various biological systems, and implications for health and disease.

Overview of Prostaglandins

Prostaglandins are lipid compounds derived from arachidonic acid that play crucial roles in various physiological processes, including inflammation, pain modulation, and cellular signaling. PGE2 is particularly significant due to its involvement in inflammatory responses and its role as a mediator in several pathophysiological conditions.

This compound exerts its biological effects primarily through interaction with specific G-protein-coupled receptors (GPCRs), namely EP1, EP2, EP3, and EP4. Each receptor subtype mediates distinct cellular responses:

- EP1 : Increases intracellular calcium levels.

- EP2 and EP4 : Elevate cyclic AMP (cAMP) levels, promoting anti-inflammatory effects.

- EP3 : Decreases cAMP levels, which can lead to pro-inflammatory outcomes.

The activation of these receptors by this compound leads to various downstream signaling pathways that modulate cell survival, apoptosis, and inflammation.

Cytoprotective Effects

Research indicates that this compound possesses significant cytoprotective properties. For instance, studies have shown that it can inhibit apoptosis in gastric mucosal cells induced by ethanol and other irritants. This protective effect is mediated through the activation of EP2 and EP4 receptors, leading to increased cAMP levels and subsequent activation of protein kinase A (PKA) pathways .

Anti-Inflammatory Properties

This compound has been explored for its anti-inflammatory potential. It can modulate the production of pro-inflammatory cytokines and chemokines by influencing immune cell activity. By selectively targeting the PGE2 synthesis pathway, researchers aim to develop therapies that reduce inflammation without the side effects associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs) .

Case Studies

- Gastric Mucosal Protection :

-

Inflammatory Disorders :

- Research has indicated that dysregulation of PGE2 synthesis is linked to chronic inflammatory diseases such as arthritis and colitis. Targeting the pathways involved in PGE2 production could lead to novel therapeutic strategies that mitigate these conditions without compromising overall prostaglandin levels .

Comparative Analysis of Prostaglandins

The following table summarizes the biological activities of this compound compared to other prostaglandins:

| Prostaglandin | Receptor Interaction | Primary Effects | Clinical Implications |

|---|---|---|---|

| PGE2 | EP1, EP2, EP3, EP4 | Inflammation, pain modulation | Targets for anti-inflammatory drugs |

| This compound | EP2, EP4 | Cytoprotection, reduced apoptosis | Potential for gastric protection |

| PGD2 | DP1, DP2 | Sleep regulation, allergic responses | Asthma treatment |

| PGF2α | FP | Uterine contraction | Labor induction |

Research Findings

Recent studies have highlighted the importance of quantifying this compound levels in biological tissues as a biomarker for oxidative stress and inflammation. Advanced analytical methods such as LC-MS/MS have been employed to measure these levels accurately . Furthermore, ongoing research aims to elucidate the distinct roles of this compound in various tissues under both normal and pathological conditions.

Propriétés

IUPAC Name |

(Z)-7-[(1S,2S,3S)-3-hydroxy-2-[(E,3R)-3-hydroxyoct-1-enyl]-5-oxocyclopentyl]hept-5-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H32O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h4,7,12-13,15-17,19,21,23H,2-3,5-6,8-11,14H2,1H3,(H,24,25)/b7-4-,13-12+/t15-,16+,17+,19+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEYBRNLFEZDVAW-OBUVHCMGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C=CC1C(CC(=O)C1CC=CCCCC(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC[C@H](/C=C/[C@@H]1[C@H](CC(=O)[C@H]1C/C=C\CCCC(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H32O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of developing a chiral HPLC method for separating ent-Prostaglandin E2 enantiomers?

A1: [] Chiral HPLC separation is crucial for obtaining enantiomerically pure ent-Prostaglandin E2 ((+)-2), which is essential for several reasons. Firstly, it allows for the verification of enantiopurity in synthetically produced Prostaglandin E2. This is important because different enantiomers of a molecule can have different biological activities. Secondly, having pure ent-Prostaglandin E2 as an analytical standard enables researchers to study the oxidation processes of Prostaglandin E2 in vivo and potentially understand its metabolic pathways. []

Q2: How does the luteolytic potential of ent-Prostaglandin E2 compare to other prostaglandin analogues?

A2: While the provided abstracts don't directly compare the luteolytic activity of ent-Prostaglandin E2 to other analogues, they do highlight the effects of similar compounds. Notably, PGF2alpha-1,15-lactone, 11alpha(15S)-17-phenyl-18,19,20-trinor-ent-Prostaglandin E2 methyl ester, and 17-phenyl-18,19,20-trinor-PGF2alpha all demonstrated luteolytic potential in chacma baboons. [] Further research is needed to directly compare the potency and efficacy of ent-Prostaglandin E2 in this context.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.